GSK2820151 is a small molecule compound that belongs to the class of bromodomain and extra-terminal domain inhibitors, specifically targeting the bromodomain proteins involved in transcriptional regulation. These proteins play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and apoptosis, making them significant targets for cancer therapy. GSK2820151 has been investigated primarily for its potential to inhibit the growth of cancer cells by disrupting the function of bromodomain-containing proteins.
GSK2820151 was developed by GlaxoSmithKline as part of their research into small molecule inhibitors that selectively target bromodomains. The compound's development is rooted in the understanding of the role that acetylation plays in gene regulation and the importance of bromodomains in recognizing acetylated lysine residues on histones and other proteins.
GSK2820151 is classified as a bromodomain inhibitor, specifically targeting the bromodomain and extra-terminal domain family of proteins. This classification is significant due to the involvement of these proteins in oncogenic processes, particularly in various types of cancers.
The synthesis of GSK2820151 involves several key steps that leverage modern organic chemistry techniques. The synthesis typically begins with commercially available starting materials, which undergo a series of reactions including:
GSK2820151 features a complex molecular structure characterized by a specific arrangement of atoms that allows it to interact effectively with its biological targets.
GSK2820151 participates in several chemical reactions that are critical for its function as a bromodomain inhibitor:
Technical details regarding these reactions can be elucidated through kinetic studies and binding assays such as surface plasmon resonance.
GSK2820151 exerts its effects primarily through competitive inhibition of bromodomains, particularly those within the bromodomain and extra-terminal domain family.
Studies have shown that GSK2820151 can significantly decrease cell viability in various cancer cell lines by disrupting these pathways, demonstrating its potential as an anticancer agent.
The physical and chemical properties of GSK2820151 contribute to its efficacy and bioavailability:
Relevant data from pharmacokinetic studies indicate favorable absorption characteristics, although further optimization may be required for enhanced bioavailability.
GSK2820151 has significant potential applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: